molecular formula C20H17ClFN3O2S B2648515 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 899759-02-5

2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2648515
CAS No.: 899759-02-5
M. Wt: 417.88
InChI Key: ULHJKMPYQKPIFU-UHFFFAOYSA-N
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Description

2-((4-(3-Chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a synthetic small molecule featuring a dihydropyrazinone core substituted with a 3-chloro-4-methylphenyl group at the 4-position and a thioacetamide linkage to a 3-fluoro-4-methylphenyl moiety. This structure combines halogenated aromatic systems with a sulfur-containing bridge, which may enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-[4-(3-chloro-4-methylphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFN3O2S/c1-12-4-6-15(10-16(12)21)25-8-7-23-19(20(25)27)28-11-18(26)24-14-5-3-13(2)17(22)9-14/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHJKMPYQKPIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(3-chloro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide is a novel synthetic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H19ClF N3OS
  • Molecular Weight : 367.89 g/mol

Research indicates that compounds similar to this one often exhibit their biological effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Many derivatives act as inhibitors for specific enzymes involved in cancer progression.
  • Modulation of Signaling Pathways : The compound may influence pathways such as apoptosis and cell proliferation.
  • Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, indicating potential use in treating infections.

Biological Activity Data

Activity TypeObserved EffectsReference
Antitumor ActivitySignificant inhibition of tumor cell growth
Enzyme InhibitionInhibition of MDM2 protein
Antimicrobial ActivityEffective against Gram-positive bacteria

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines, including LNCaP prostate cancer and HCT116 colon cancer, demonstrated that the compound exhibited IC50 values ranging from 38 nM to 104 nM, indicating potent antitumor activity. The study highlighted its ability to induce apoptosis in tumor cells through the activation of the p53 pathway, which is critical for tumor suppression .

Case Study 2: Enzyme Interaction

Research focusing on the interaction of this compound with MDM2 revealed that it binds with high affinity, effectively inhibiting its function. This inhibition is crucial as MDM2 is known to negatively regulate p53, a vital tumor suppressor protein. The compound's ability to modulate this interaction suggests potential therapeutic applications in cancers where p53 is mutated or dysfunctional .

Case Study 3: Antimicrobial Properties

Another study evaluated the antimicrobial efficacy against various bacterial strains. The results indicated that the compound displayed notable activity against Gram-positive bacteria, suggesting its potential as an antibacterial agent. This property opens avenues for further exploration in infectious disease treatment .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its dihydropyrazinone core and halogenated substituents. Below is a comparative analysis with related molecules from the evidence:

Compound Core Structure Substituents Key Features
Target Compound Dihydropyrazinone 3-Chloro-4-methylphenyl (position 4); 3-fluoro-4-methylphenyl (thioacetamide) Chlorine and fluorine enhance electronegativity; methyl groups improve lipophilicity.
N-(4-Chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide () Pyridine 4-Chlorophenyl; styryl groups (positions 4,6) Extended conjugation via styryl groups may influence optical properties .
N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide () Quinazolinone Phenyl; thioxothiazolidinone Dual heterocyclic systems may target enzymes like thymidylate synthase .
Pyrazolo[3,4-d]pyrimidine-chromenone derivatives () Pyrazolopyrimidine Fluorophenyl; chromenone Rigid bicyclic systems likely enhance thermal stability (e.g., MP 302–304°C) .

Key Observations :

  • Halogen placement (chlorine at position 3, fluorine at position 3′) may confer distinct electronic effects compared to non-halogenated analogs.

Physicochemical Properties

Available data for related compounds:

Compound Melting Point Yield Solubility Reference
N-(4-Chlorophenyl)-...acetamide () Not reported 85% Soluble in ethanol/dioxane
Pyrazolopyrimidine-chromenone () 302–304°C 19% Likely low (high MP)

The target compound’s physicochemical profile is inferred from structural analogs:

  • Melting Point : Expected to be moderate (150–250°C) due to partial saturation and halogen substituents.
  • Lipophilicity : Methyl and halogen groups may increase logP, favoring membrane permeability.

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